molecular formula C19H18FN5O B5107953 2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)pyridine

2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)pyridine

Cat. No. B5107953
M. Wt: 351.4 g/mol
InChI Key: HUNRBCUBUUCOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)pyridine, commonly known as 'FPTQ', is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of triazolyl piperidine derivatives and has shown promising results in scientific research applications.

Mechanism of Action

FPTQ exerts its pharmacological effects by selectively binding to specific proteins and enzymes. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression. FPTQ also inhibits the replication of various viruses such as HIV and hepatitis C virus by targeting viral enzymes.
Biochemical and Physiological Effects:
FPTQ has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. FPTQ has been shown to have a favorable pharmacokinetic profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of FPTQ is its ability to selectively target specific proteins and enzymes, which makes it a promising candidate for drug development. However, the synthesis of FPTQ is a multi-step process that requires specialized equipment and expertise. Moreover, the cost of synthesizing FPTQ is relatively high, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on FPTQ. One potential area of research is the development of FPTQ-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the use of FPTQ in combination with other drugs for the treatment of cancer. Additionally, the development of more efficient and cost-effective synthesis methods for FPTQ could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of FPTQ involves a multi-step process that includes the reaction of 4-fluorophenyl isocyanate with 1-(4-piperidinyl)piperidine to form the intermediate product. This intermediate product is then reacted with 4-azido-1H-1,2,3-triazole in the presence of a copper catalyst to yield the final product, FPTQ.

Scientific Research Applications

FPTQ has been extensively studied for its potential use as a therapeutic agent in various diseases. Its ability to selectively target specific proteins and enzymes involved in disease progression makes it a promising candidate for drug development. FPTQ has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities in preclinical studies.

properties

IUPAC Name

[4-[4-(4-fluorophenyl)triazol-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O/c20-15-6-4-14(5-7-15)18-13-25(23-22-18)16-8-11-24(12-9-16)19(26)17-3-1-2-10-21-17/h1-7,10,13,16H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNRBCUBUUCOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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